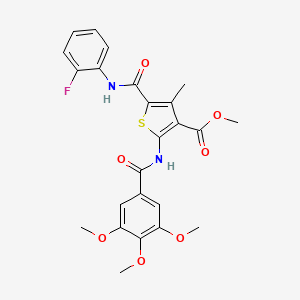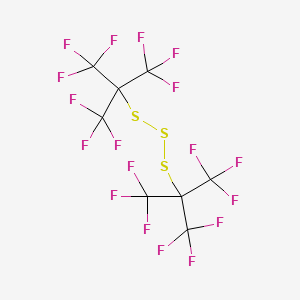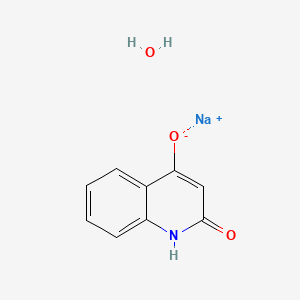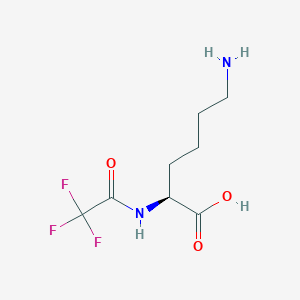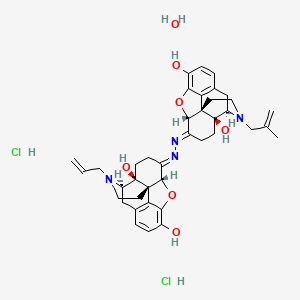![molecular formula C12H19NNaO16S2 B12063191 alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
alpha-DeltaUA-[1->4]-GlcNS-6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heparin disaccharide II-S sodium salt is a sulfated disaccharide derived from heparin, a naturally occurring anticoagulant. This compound is composed of two sugar units, specifically uronic acid and glucosamine, which are sulfated at various positions. Heparin disaccharide II-S sodium salt is often used in biochemical and physiological studies due to its ability to mimic the biological activities of heparin.
准备方法
Synthetic Routes and Reaction Conditions
Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the following steps:
Heparin Extraction: Heparin is extracted from animal tissues, such as porcine intestinal mucosa.
Enzymatic Digestion: The extracted heparin is subjected to enzymatic digestion using heparinase I and II. These enzymes cleave the heparin polysaccharide into smaller disaccharide units.
Purification: The resulting disaccharides are purified using chromatographic techniques to isolate the desired heparin disaccharide II-S sodium salt.
Industrial Production Methods
Industrial production of heparin disaccharide II-S sodium salt follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Heparin is extracted from animal tissues in large quantities.
Enzymatic Digestion: The extracted heparin is digested using heparinase enzymes in large bioreactors.
Purification and Isolation: The disaccharides are purified using industrial-scale chromatography and other separation techniques to obtain high-purity heparin disaccharide II-S sodium salt.
化学反应分析
Types of Reactions
Heparin disaccharide II-S sodium salt undergoes various chemical reactions, including:
Oxidation: The uronic acid unit can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The glucosamine unit can be reduced to form amino sugar derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Amino sugar derivatives.
Substitution Products: Various functionalized disaccharides depending on the substituents introduced.
科学研究应用
Heparin disaccharide II-S sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure and function of sulfated polysaccharides.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用机制
Heparin disaccharide II-S sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation cascade. It binds to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, which are crucial for blood clot formation. This interaction prevents the formation of clots and maintains blood flow .
相似化合物的比较
Similar Compounds
Heparin disaccharide I-S sodium salt: Another sulfated disaccharide derived from heparin with similar biological activities.
Heparin disaccharide II-H disodium salt: A related compound with different sulfation patterns.
Heparan sulfate disaccharides: Structurally similar compounds with varying degrees of sulfation and biological functions.
Uniqueness
Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to mimic the anticoagulant properties of heparin makes it valuable for research and potential therapeutic applications .
属性
分子式 |
C12H19NNaO16S2 |
|---|---|
分子量 |
520.4 g/mol |
InChI |
InChI=1S/C12H19NO16S2.Na/c14-2-4(13-30(21,22)23)8(17)10(6(16)3-27-31(24,25)26)29-12-9(18)5(15)1-7(28-12)11(19)20;/h1-2,4-6,8-10,12-13,15-18H,3H2,(H,19,20)(H,21,22,23)(H,24,25,26); |
InChI 键 |
YSFOXIFCPZNBSI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)NS(=O)(=O)O)O)C(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





